molecular formula C7H5Br2NO B3175958 2,6-Dibromobenzamide CAS No. 96237-91-1

2,6-Dibromobenzamide

Cat. No.: B3175958
CAS No.: 96237-91-1
M. Wt: 278.93 g/mol
InChI Key: IVTFWLFQLHYNSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromobenzamide from 2,6-DIBROMOBENZONITRILE has been reported . The reaction conditions involve sulfuric acid at 55 degrees Celsius .

Scientific Research Applications

1. Production and Optimization in Pesticide Industries

2,6-Dibromobenzamide derivatives, such as 2,6-difluorobenzamide, are significant in the pesticide industry. The efficient production of 2,6-difluorobenzamide by recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase was a significant advancement. This biocatalytic process, optimized for temperature, pH, substrate loading, and substrate feeding mode, led to substantial production without any by-product formation, demonstrating its economic viability (Yang et al., 2018).

2. Synthesis of Novel Chemical Compounds

The synthesis of this compound derivatives has opened pathways for creating novel chemical compounds. For instance, direct bromination of 2-aminobenzamide yielded 2-amino-3,5-dibromobenzamide, which was used to synthesize novel 2,6,8-triarylquinazolin-4(1 H )-ones. These compounds, obtained through Suzuki-Miyaura cross-coupling, have potential applications in various chemical processes (Mphahlele et al., 2014).

3. Development of Detection Methods

The development of sensitive detection methods for this compound and its derivatives has been crucial in environmental monitoring. For instance, an enzyme-linked immunosorbent assay (ELISA) was developed for detecting 2,6-dichlorobenzamide, a degradation product of the herbicide dichlobenil. This assay, offering high sensitivity and specificity, is suitable for large-scale screening of water samples contaminated with such compounds (Bruun et al., 2000).

4. Green Preparation Technologies

Research has focused on developing environmentally friendly technologies for synthesizing this compound derivatives. A study on non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water to produce 2,6-difluorobenzamide demonstrated a green approach, reducing wastewater pollution (Haoming, 2011).

Properties

IUPAC Name

2,6-dibromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTFWLFQLHYNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879030
Record name 2,6-DIBROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96237-91-1
Record name 2,6-DIBROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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